Abolished Anticonvulsant Activity vs. Taltrimide and Substituted N-Phenyl Analogs
In the maximal electroshock seizure (MES) model in mice at a single intraperitoneal dose of 100 mg/kg, the unsubstituted N-phenyl-2-phthalimidoethanesulfonamide (CAS 25840-58-8) displayed no anticonvulsant protection, in contrast to taltrimide (N-isopropyl analog, MY-117) which is an established anticonvulsant [1][2]. Introducing nitro, methyl, or chloro substituents para to the N-phenyl ring restored anticonvulsant activity, confirming that CAS 25840-58-8 is the biologically inactive scaffold [1].
| Evidence Dimension | Anticonvulsant activity in MES model (100 mg/kg i.p., mice) |
|---|---|
| Target Compound Data | No protection observed (biologically inactive) |
| Comparator Or Baseline | Taltrimide (MY-117): active anticonvulsant; 4-nitro/4-methyl/4-chloro N-phenyl analogs: active |
| Quantified Difference | Qualitative absence of seizure protection vs. active comparators at equimolar dosing |
| Conditions | Maximal electroshock seizure (MES) test; single intraperitoneal dose of 100 mg/kg in mice |
Why This Matters
This establishes CAS 25840-58-8 as the ideal inactive negative control scaffold for structure–activity relationship (SAR) campaigns targeting anticonvulsant phthalimide-sulfonamide chemotypes, where false-positive activity from an impure parent scaffold would compromise SAR conclusions.
- [1] Akgul, O.; Kilic, F. S.; Erol, K.; Pabuccuoglu, V. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. Arch. Pharm. 2007, 340 (12), 656–660. View Source
- [2] Oja, S. S.; Kontro, P.; Linden, I.-B. The anticonvulsive actions of two lipophilic taurine derivatives. Neurochem. Res. 2003, 28 (3–4), 575–582. View Source
